

Application Notes and Protocols for the NMR Spectral Analysis of Ethyl Undecanoate

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Compound of Interest

Compound Name: Ethyl undecanoate

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl undecanoate ($C_{13}H_{26}O_2$), the ethyl ester of undecanoic acid, is a fatty acid ester with applications in the flavor and fragrance industry and as a biochemical intermediate. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such compounds. This document provides detailed 1H and ^{13}C NMR spectral data for **ethyl undecanoate**, along with comprehensive experimental protocols for data acquisition.

1H and ^{13}C NMR Spectral Data

The structural assignment of proton and carbon signals is crucial for the unambiguous identification and characterization of **ethyl undecanoate**. The following tables summarize the quantitative 1H and ^{13}C NMR spectral data, typically recorded in deuterated chloroform ($CDCl_3$) with tetramethylsilane (TMS) as an internal standard.

1H NMR Spectral Data Summary

Signal Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
CH ₃ (undecanoate chain)	~0.88	Triplet	~6.7	3H
O-CH ₂ -CH ₃ (ethyl group)	~1.25	Triplet	~7.1	3H
-(CH ₂) ₇ - (undecanoate chain)	~1.27	Multiplet	-	14H
CH ₂ -CH ₂ -COO (undecanoate chain)	~1.63	Quintet	~7.5	2H
CH ₂ -COO (undecanoate chain)	~2.28	Triplet	~7.5	2H
O-CH ₂ (ethyl group)	~4.12	Quartet	~7.1	2H

¹³C NMR Spectral Data Summary

Signal Assignment	Chemical Shift (δ) ppm
CH ₃ (undecanoate chain)	~14.1
O-CH ₂ -CH ₃ (ethyl group)	~14.3
-(CH ₂) _n - (undecanoate chain)	~22.7, ~25.1, ~29.2, ~29.3, ~29.4, ~29.5, ~31.9
CH ₂ -COO (undecanoate chain)	~34.4
O-CH ₂ (ethyl group)	~60.1
C=O (ester carbonyl)	~173.9

Experimental Protocols

The following protocols provide a standardized methodology for the preparation and NMR analysis of **ethyl undecanoate**.

Sample Preparation Protocol

- **Sample Weighing:** Accurately weigh 5-25 mg of pure **ethyl undecanoate** for ^1H NMR analysis, or 50-100 mg for ^{13}C NMR analysis, into a clean, dry vial.[\[1\]](#)
- **Solvent Addition:** Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03-0.05% (v/v) tetramethylsilane (TMS) as an internal standard to the vial.[\[2\]](#)
- **Dissolution:** Gently swirl the vial to ensure complete dissolution of the sample.
- **Transfer to NMR Tube:** Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- **Capping:** Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition Protocol

Instrumentation: A standard high-resolution NMR spectrometer (e.g., 300 MHz or higher) is suitable for this analysis.

^1H NMR Acquisition Parameters:

- **Pulse Program:** Standard single-pulse sequence.
- **Number of Scans:** 8-16 scans are typically sufficient.
- **Relaxation Delay (d1):** 1-2 seconds. For quantitative analysis, a longer delay of at least 5 times the longest T_1 may be necessary.
- **Acquisition Time:** 2-4 seconds.
- **Spectral Width:** A spectral width of 10-12 ppm is appropriate.
- **Temperature:** 298 K (25 °C).

¹³C NMR Acquisition Parameters:

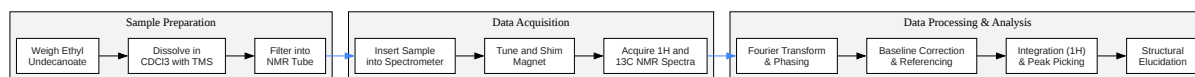
- Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or more scans may be required to achieve an adequate signal-to-noise ratio.
- Relaxation Delay (d1): 2 seconds.
- Acquisition Time: 1-2 seconds.
- Spectral Width: A spectral width of 200-220 ppm is standard.
- Temperature: 298 K (25 °C).

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum manually or automatically.
- Perform baseline correction to ensure accurate integration.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
- Pick and label the peaks in both ¹H and ¹³C spectra.

Visualizations

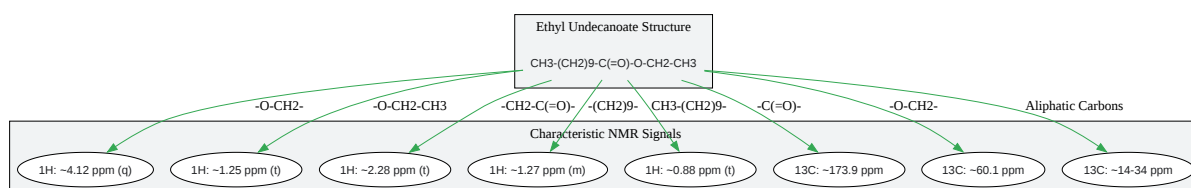
Experimental Workflow for NMR Analysis of Ethyl Undecanoate



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Caption: Workflow for the NMR analysis of **ethyl undecanoate**.

Logical Relationship of Ethyl Undecanoate Structure to NMR Signals



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Caption: Correlation of **ethyl undecanoate** structure to its key NMR signals.

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References

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